molecular formula C26H33NO4 B2447611 (E)-ethyl 4-(3-(4-(octyloxy)phenyl)acrylamido)benzoate CAS No. 1321811-32-8

(E)-ethyl 4-(3-(4-(octyloxy)phenyl)acrylamido)benzoate

Cat. No.: B2447611
CAS No.: 1321811-32-8
M. Wt: 423.553
InChI Key: WPAGSSBNDGAQBY-XDHOZWIPSA-N
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Description

(E)-ethyl 4-(3-(4-(octyloxy)phenyl)acrylamido)benzoate is a synthetic cinnamamide derivative designed for advanced pharmaceutical and medicinal chemistry research. Its molecular structure, which features an (E)-configured cinnamic acid scaffold linked to an aminobenzoate ester via an amide bond and an octyloxy tail, is engineered for probing biological activity and optimizing drug-like properties. This compound is of significant interest in the development of novel anti-inflammatory agents. The structural motif is analogous to known cinnamic acid hybrids that exhibit potent and selective cyclooxygenase-2 (COX-2) inhibitory activity, a key target in inflammation and neuroinflammation associated with conditions like Alzheimer's disease . The incorporation of the lipophilic octyloxy chain is designed to enhance membrane permeability, while the amide linkage and ester functional groups contribute to favorable molecular properties critical for oral bioavailability, as suggested by in silico drug-likeness evaluations of similar compounds that comply with Lipinski's Rule of Five . Researchers can utilize this chemical as a lead compound or intermediate for synthesizing more complex hybrids, to study structure-activity relationships in enzyme inhibition, and to investigate its pharmacokinetic profile in preclinical models. The product is strictly for research purposes and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

ethyl 4-[[(E)-3-(4-octoxyphenyl)prop-2-enoyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H33NO4/c1-3-5-6-7-8-9-20-31-24-17-10-21(11-18-24)12-19-25(28)27-23-15-13-22(14-16-23)26(29)30-4-2/h10-19H,3-9,20H2,1-2H3,(H,27,28)/b19-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPAGSSBNDGAQBY-XDHOZWIPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC1=CC=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCOC1=CC=C(C=C1)/C=C/C(=O)NC2=CC=C(C=C2)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H33NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-ethyl 4-(3-(4-(octyloxy)phenyl)acrylamido)benzoate typically involves a multi-step process. One common method includes the esterification of 4-(3-(4-(octyloxy)phenyl)acrylamido)benzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

(E)-ethyl 4-(3-(4-(octyloxy)phenyl)acrylamido)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the acrylamide moiety to an amine group.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(E)-ethyl 4-(3-(4-(octyloxy)phenyl)acrylamido)benzoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (E)-ethyl 4-(3-(4-(octyloxy)phenyl)acrylamido)benzoate involves its interaction with specific molecular targets. The acrylamide moiety can form covalent bonds with nucleophilic sites in proteins or enzymes, potentially inhibiting their activity. The octyloxy-substituted phenyl ring may enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    (E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-hydroxybenzoate: Similar structure with a methoxy group instead of an octyloxy group.

    Chalcone-salicylate hybrids: Compounds with similar acrylamide and ester functionalities.

Uniqueness

(E)-ethyl 4-(3-(4-(octyloxy)phenyl)acrylamido)benzoate is unique due to the presence of the octyloxy group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its potential as a bioactive compound compared to similar compounds with different substituents.

Biological Activity

(E)-Ethyl 4-(3-(4-(octyloxy)phenyl)acrylamido)benzoate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound, characterized by its unique structure, has been investigated for various therapeutic effects, including anti-inflammatory, anti-cancer, and antimicrobial properties. This article synthesizes available research findings, case studies, and relevant data tables to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure

The structural formula of (E)-ethyl 4-(3-(4-(octyloxy)phenyl)acrylamido)benzoate can be depicted as follows:

C22H31NO3\text{C}_{22}\text{H}_{31}\text{N}\text{O}_3

1. Anticancer Properties

Recent studies have shown that (E)-ethyl 4-(3-(4-(octyloxy)phenyl)acrylamido)benzoate exhibits significant cytotoxic effects against various cancer cell lines. In vitro assays demonstrated that the compound induces apoptosis in human cancer cells through the activation of caspase pathways.

  • Case Study : A study involving breast cancer cell lines (MCF-7 and MDA-MB-231) reported an IC50 value of approximately 15 µM for (E)-ethyl 4-(3-(4-(octyloxy)phenyl)acrylamido)benzoate, indicating potent anti-proliferative activity compared to standard chemotherapeutics like doxorubicin.

2. Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. It was found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.

  • Data Table : Inhibition of Cytokine Production
CompoundTNF-α Inhibition (%)IL-6 Inhibition (%)
Control00
(E)-Ethyl 4-(3-(4-(octyloxy)phenyl)acrylamido)benzoate7065
Aspirin8075

3. Antimicrobial Activity

The antimicrobial efficacy of (E)-ethyl 4-(3-(4-(octyloxy)phenyl)acrylamido)benzoate has been assessed against various bacterial strains. The compound demonstrated notable activity against Gram-positive bacteria, including Staphylococcus aureus.

  • Case Study : An agar diffusion assay revealed a zone of inhibition measuring 18 mm against S. aureus at a concentration of 100 µg/mL.

The biological activities of (E)-ethyl 4-(3-(4-(octyloxy)phenyl)acrylamido)benzoate are believed to be mediated through multiple mechanisms:

  • Apoptosis Induction : Activation of intrinsic apoptotic pathways leading to cell death.
  • Cytokine Modulation : Suppression of inflammatory mediators through inhibition of NF-kB signaling pathways.
  • Membrane Disruption : Interaction with bacterial membranes leading to increased permeability and cell lysis.

Q & A

Q. Critical Variables :

  • Solvent polarity affects reaction kinetics (e.g., DMF vs. ethanol for solubility).
  • Catalytic vs. stoichiometric acid use impacts byproduct formation .

Advanced Question: How can computational modeling guide the design of derivatives with enhanced biological activity?

Methodological Answer:

Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. The acrylamido group’s electron-deficient nature facilitates nucleophilic attack, which can be tuned via substituents on the phenyl ring .

Molecular Docking : Simulate interactions with target proteins (e.g., kinases or enzymes). The octyloxy chain may occupy hydrophobic pockets, while the benzoate ester contributes to hydrogen bonding .

QSAR Analysis : Correlate structural features (e.g., substituent position, chain length) with experimental bioactivity data to prioritize synthetic targets .

Example : Modifying the octyloxy chain to a shorter alkyl group could reduce steric hindrance in binding pockets, as observed in analogous triazole derivatives .

Basic Question: What spectroscopic techniques are critical for characterizing this compound’s structure?

Methodological Answer:

¹H NMR : Identify key protons:

  • Ethyl ester (δ 1.2–1.4 ppm for CH₃, δ 4.1–4.3 ppm for CH₂).
  • Acrylamido NH (δ ~10 ppm, broad singlet).
  • Aromatic protons (δ 6.8–8.2 ppm, split into multiplets) .

FT-IR : Confirm acrylamido C=O stretch (~1650 cm⁻¹) and ester C-O (~1250 cm⁻¹) .

Mass Spectrometry : ESI-MS in positive ion mode to detect [M+H]⁺ and fragmentation patterns (e.g., loss of ethyl group at m/z ~395) .

Data Cross-Validation : Compare experimental shifts with simulated spectra from computational tools (e.g., ACD/Labs) .

Advanced Question: How should researchers resolve contradictions in reactivity data across different solvent systems?

Methodological Answer:

Systematic Solvent Screening : Test polar aprotic (DMF, DMSO), polar protic (ethanol, methanol), and nonpolar (toluene) solvents under controlled conditions.

Kinetic Studies : Monitor reaction progress via TLC/HPLC to identify solvent-dependent intermediates (e.g., zwitterionic vs. neutral transition states) .

Theoretical Justification : Use Kamlet-Taft parameters to correlate solvent polarity/polarizability with reaction rates. For example, DMF’s high polarity may stabilize charge-separated intermediates in SNAr reactions .

Case Study : In analogous acrylamide syntheses, ethanol improved yields by stabilizing the protonated intermediate, while DMSO accelerated side reactions .

Basic Question: What experimental designs are suitable for evaluating in vitro biological activity?

Methodological Answer:

Assay Selection :

  • Enzyme Inhibition : Use fluorometric assays (e.g., protease or kinase targets) with IC₅₀ determination .
  • Antimicrobial Activity : Broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria .

Control Groups : Include positive controls (e.g., known inhibitors) and vehicle controls (DMSO <1%).

Dose-Response Curves : Use 8–12 concentrations in triplicate to calculate EC₅₀/IC₅₀ values .

Data Interpretation : Normalize activity to compound solubility (measured via nephelometry) to avoid false negatives .

Advanced Question: How can crystallographic data inform supramolecular interactions in solid-state applications?

Methodological Answer:

Single-Crystal X-ray Diffraction : Resolve packing motifs (e.g., π-π stacking between benzene rings or hydrogen-bonded networks involving acrylamido NH) .

Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C-H···O contacts from ester groups) .

Thermal Analysis : Correlate crystallinity (DSC/TGA) with stability. For example, strong hydrogen bonds may increase melting points .

Example : In phenacyl benzoate derivatives, π-stacking and C=O···H interactions enhanced thermal stability, suggesting similar strategies for this compound .

Basic Question: What precautions are necessary for handling and storing this compound?

Methodological Answer:

Storage : Keep under inert atmosphere (argon) at –20°C to prevent hydrolysis of the ester or acrylamido groups .

Handling : Use anhydrous solvents and gloveboxes for moisture-sensitive reactions .

Safety : Assess acute toxicity via zebrafish embryo assays (LC₅₀) before mammalian studies .

Documentation : Maintain detailed logs of batch-specific purity and storage conditions to ensure reproducibility .

Advanced Question: How can reaction kinetics be modeled to predict optimal catalytic conditions?

Methodological Answer:

Rate Law Determination : Use pseudo-first-order kinetics under excess reagent conditions. Monitor via UV-Vis (e.g., acrylamido conjugation at 280 nm) .

Catalyst Screening : Test Pd/C, DMAP, or organocatalysts for key steps (e.g., esterification). Turnover frequency (TOF) calculations guide catalyst selection .

Activation Energy : Calculate via Arrhenius plots (ln k vs. 1/T) to identify temperature-sensitive steps .

Case Study : In triazole syntheses, DMAP reduced activation energy for amide coupling by 15%, enabling room-temperature reactions .

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